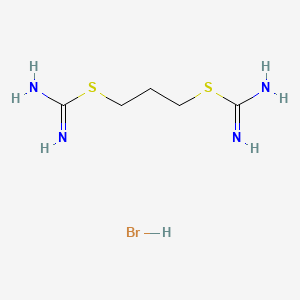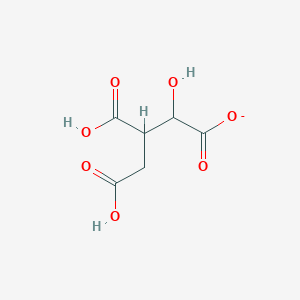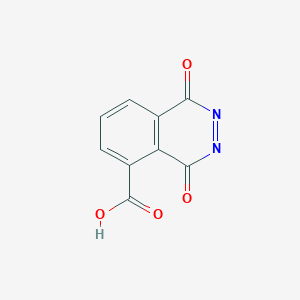
6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: is a chemical compound with the molecular formula C7H9N3O4S and a molecular weight of 231.23 g/mol . It is known for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol typically involves the alkylation of 4,6-dichloro-5-nitropyrimidine with propylthiol. The reaction is carried out in a mixed solvent system consisting of water and an organic solvent such as methanol, ethanol, or acetonitrile . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups in the precursor can be substituted with other nucleophiles such as thiols.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium thiolate or other nucleophiles are used under basic conditions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry .
Biology and Medicine: In the pharmaceutical industry, this compound is a key intermediate in the synthesis of ticagrelor, a medication that inhibits platelet aggregation and is used to prevent thrombotic events .
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivative, ticagrelor, works by inhibiting the P2Y12 receptor on platelets, preventing ADP-mediated platelet aggregation . This action helps reduce the risk of clot formation, thereby preventing heart attacks and strokes.
Comparison with Similar Compounds
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: Used as a reactant in the synthesis of carba-nucleosides.
4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine: Another intermediate in the synthesis of ticagrelor.
Uniqueness: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is unique due to its specific role in the synthesis of ticagrelor. Its structural features, such as the nitro and propylthio groups, make it a valuable intermediate in medicinal chemistry .
Properties
CAS No. |
1315610-28-6 |
|---|---|
Molecular Formula |
C7H9N3O4S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
5-nitro-2-propylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h4H,2-3H2,1H3,(H,8,9,11,12) |
InChI Key |
KKCWQZSYOUMQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
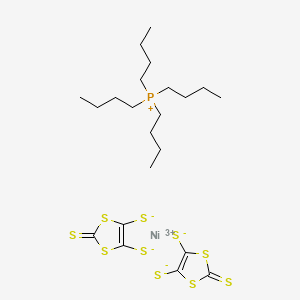
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
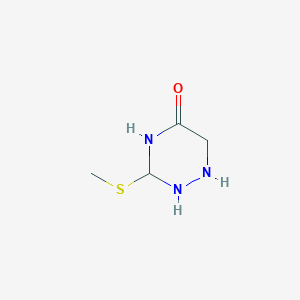
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
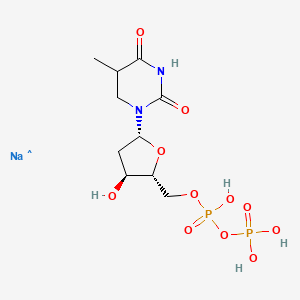
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
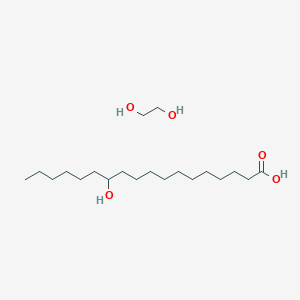
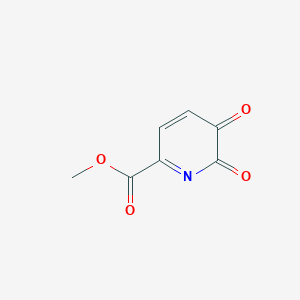
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)
